2-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Overview
Description
2-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
The synthesis of 2-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the benzodioxin core. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to obtain the desired compound .
Chemical Reactions Analysis
2-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark of the condition.
Comparison with Similar Compounds
2-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can be compared with other similar compounds, such as:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin and bromobenzene moieties but lacks the butanoyl group, resulting in different chemical properties and biological activities.
7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride: This compound contains the benzodioxin and bromine moieties but differs in the presence of an amine group instead of the butanoyl and benzamide groups.
Properties
IUPAC Name |
2-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-2-5-16(22)13-10-17-18(25-9-8-24-17)11-15(13)21-19(23)12-6-3-4-7-14(12)20/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXFKHVEQSPRBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3Br)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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